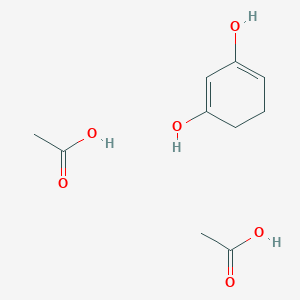

Acetic acid;cyclohexa-1,3-diene-1,3-diol

Description

Properties

CAS No. |

65883-46-7 |

|---|---|

Molecular Formula |

C10H16O6 |

Molecular Weight |

232.23 g/mol |

IUPAC Name |

acetic acid;cyclohexa-1,3-diene-1,3-diol |

InChI |

InChI=1S/C6H8O2.2C2H4O2/c7-5-2-1-3-6(8)4-5;2*1-2(3)4/h2,4,7-8H,1,3H2;2*1H3,(H,3,4) |

InChI Key |

SBFXEAQYYHDVBH-UHFFFAOYSA-N |

Canonical SMILES |

CC(=O)O.CC(=O)O.C1CC(=CC(=C1)O)O |

Origin of Product |

United States |

Preparation Methods

Synthesis of 1,3-Cyclohexadiene

1,3-Cyclohexadiene is typically synthesized via dehydration of 2-cyclohexen-1-ol over a solid phosphoric acid catalyst at 200–500°C, as detailed in US Patent 3,085,121. This method achieves yields up to 87% with minimal side products like benzene. The reaction proceeds via vapor-phase dehydration, ensuring rapid contact times (0.1–5 seconds) to prevent polymerization.

Dihydroxylation Reaction

The diene undergoes dihydroxylation using oxidizing agents such as osmium tetroxide (OsO₄) or hydrogen peroxide (H₂O₂) in acidic media. For example, Bohac and Hrnciar (1991) reported stereoselective dihydroxylation in acetic acid, yielding the diol-acetic acid adduct directly. The reaction mechanism proceeds via cyclic osmate ester formation, followed by hydrolysis to the cis-diol.

Key Conditions :

- Solvent: Glacial acetic acid

- Temperature: 0–25°C

- Oxidant: H₂O₂ (30%)

- Yield: ~44% after recrystallization

Hydrolysis of 1,3-Diacetoxy-1,3-Cyclohexadiene

The diacetate ester serves as a precursor, which can be hydrolyzed to the diol under controlled conditions.

Synthesis of 1,3-Diacetoxy-1,3-Cyclohexadiene

Bohac and Hrnciar (1991) acetylated cyclohexa-1,3-diene-1,3-diol using acetyl chloride in glacial acetic acid. The reaction is exothermic, requiring slow addition of acetyl chloride to prevent side reactions like polymerization.

Reaction Protocol :

Selective Hydrolysis

Partial hydrolysis of the diacetate in aqueous acetic acid (50% v/v) at pH 5 yields the diol-acetic acid adduct. Romanski et al. (2012) optimized this step using sodium bicarbonate to neutralize excess acid, achieving 36% yield after Soxhlet extraction with diethyl ether.

Novikov et al. (cited in MDPI, 2024) demonstrated a nitro-based pathway, though adapted for cyclohexadiene systems.

Nitro Group Elimination

Acylation of 1,4-dinitro-2,3-butanediol with acetic anhydride forms a diacetate, which undergoes elimination to generate conjugated dienes. While originally applied to butadiene derivatives, this method is theoretically extendable to cyclohexadiene diols by substituting linear precursors with cyclic analogs.

Challenges :

- Low yields due to competing polymerization (~32% yield).

- Requires rigorous temperature control (<40°C) to prevent decomposition.

Comparative Analysis of Methods

Applications and Derivatives

The diol-acetic acid adduct is a versatile intermediate:

- Coordination Chemistry : Romanski et al. (2012) used it to synthesize transition metal complexes, leveraging the diol’s chelating ability.

- Polymer Precursors : The diacetate derivative is a monomer for aromatizable polymers, as noted in Russian Chemical Reviews.

Challenges and Optimization Strategies

Stability Issues

The diol is prone to oxidation and dimerization. Storage under inert gas (N₂/Ar) at −20°C in acetic acid mitigates degradation.

Scalability

Vapor-phase dehydration (Patent US3085121) offers industrial scalability for 1,3-cyclohexadiene, but dihydroxylation remains a bottleneck due to OsO₄ toxicity. Alternative oxidants like KMnO₄ in acetic acid are under investigation.

Chemical Reactions Analysis

Types of Reactions

Cycloadditions: This compound participates in cycloaddition reactions, such as the Diels-Alder reaction, forming complex cyclic structures.

Bromination: Bromination of cyclohexa-1,3-diene involves the addition of bromine, resulting in anti 1,2-addition products.

Common Reagents and Conditions

Palladium acetate: Used in oxidation reactions.

Bromine: Used in bromination reactions.

Strong bases: Such as sodium hydroxide, used in dehydrobromination.

Major Products

Benzene: Formed during oxidation reactions.

Cyclohex-2-ene-1,4-diol diacetate: Another product of oxidation.

Scientific Research Applications

Acetic acid;cyclohexa-1,3-diene-1,3-diol has several applications in scientific research:

Mechanism of Action

The mechanism of action of acetic acid;cyclohexa-1,3-diene-1,3-diol involves its participation in various chemical reactions. For example, in oxidation reactions, palladium acetate catalyzes the formation of benzene and other products through a series of intermediate steps involving oxypalladation adducts and π-cyclohexenylpalladium complexes . The molecular targets and pathways involved depend on the specific reaction conditions and reagents used.

Comparison with Similar Compounds

Tautomeric Stability and Structural Analogues

Cyclohexa-1,3-diene-1,3-diol derivatives are compared to their keto-enol tautomers. For example, 4,6-di(pyridin-2-yl)cyclohexane-1,3-dione exists predominantly as the dienolimine tautomer (cyclohexa-1,3-diene-1,3-diol derivative), which is stabilized by stronger N–H···O hydrogen bonds compared to enaminone forms . Benzoannulation of pyridine rings in such systems increases enaminone contributions, altering tautomeric equilibria. This contrasts with acetic acid;cyclohexa-1,3-diene-1,3-diol, where hydrogen bonding between acetic acid and diol groups may further stabilize the dienol form.

Reactivity in Oxidation and Catalytic Reactions

Cyclohexa-1,3-diene derivatives exhibit distinct oxidative reactivity. For instance, cyclohexa-1,3-diene reacts with hot acidified KMnO₄ to yield ethandioic acid (oxalic acid), which further oxidizes to CO₂ and H₂O . In contrast, cyclohexene under similar conditions produces carboxylic acids without further degradation.

In palladium-catalyzed oxidations, cyclohexa-1,3-diene in acetic acid forms cyclohex-2-ene-1,4-diol diacetate as a major product, whereas cyclohexa-1,4-diene yields cyclohex-4-ene-1,3-diol diacetate and benzene . Acetic acid acts as both solvent and acetylating agent, highlighting its role in directing reaction pathways.

Table 2: Oxidation Products of Cyclohexa-dienes in Acetic Acid

Selectivity in Functionalized Systems

The diol group in cyclohexa-1,3-diene-1,3-diol enables selective interactions, such as boronate affinity in glucose sensors. This selectivity is absent in acetic acid alone, emphasizing the diol’s role in molecular recognition.

Q & A

Q. How can the tautomeric stability of cyclohexa-1,3-diene-1,3-diol derivatives be experimentally validated?

Cyclohexa-1,3-diene-1,3-diol exhibits tautomeric equilibria between dienolimine and enaminone forms. To validate stability, employ geometry-based HOMA indices (harmonic oscillator model of aromaticity) and Laplacian electron density analysis at hydrogen bond critical points via DFT calculations. Experimental validation can use NMR spectroscopy to detect proton transfer dynamics, as shown in studies of 4,6-di(pyridin-2-yl) analogs .

Q. What analytical methods distinguish cyclohexa-1,3-diene derivatives from structural analogs like cyclohexa-1,4-diene?

Use oxidative cleavage with hot acidified KMnO₄ : cyclohexa-1,3-diene yields ethanedioic acid (oxalic acid), which further oxidizes to CO₂ and H₂O, while cyclohexa-1,4-diene produces stable carboxylic acids. Confirm products via titration or FTIR spectroscopy .

Q. How can acetic acid be utilized in synthesizing cyclohexa-1,3-diene-based compounds?

Acetic acid acts as a solvent and proton source in Pd(II)-catalyzed allylic acetoxylation of cyclohexa-1,3-diene. Optimize reaction conditions (e.g., Pd(OAc)₂, benzoquinone, 60°C) to achieve moderate yields. Monitor progress via GC-MS or HPLC with semi-preparative purification for intermediates like 4-(1'-hydroxy-1'-dimethyl)cyclohexa-1,3-diene-1-carboxylic acid .

Q. What safety protocols are critical for handling cyclohexa-1,3-diene in lab settings?

Cyclohexa-1,3-diene (flash point: 18.9°C) requires BS-approved fume hoods , NIOSH P95 respirators for vapor protection, and EN374-compliant gloves . Avoid sparks and incompatible materials (strong acids/bases). Use explosion-proof equipment due to low explosive limits .

Advanced Research Questions

Q. What mechanistic insights explain cyclohexa-1,3-diene’s role in B(C₆F₅)₃-catalyzed transfer hydrogenation?

Cyclohexa-1,3-diene serves as a dihydrogen surrogate via concerted proton-hydride transfer . Monitor reaction intermediates using in situ NMR and kinetic isotope effects . Compare performance with cyclohexa-1,4-diene; the 1,3-isomer shows comparable yields but faster kinetics due to strained geometry .

Q. How can enantioselective Diels-Alder reactions be designed using cyclohexa-1,3-diene derivatives?

Employ organocatalysts like (5S)-5-benzyl-2,2,3-trimethylimidazolidin-4-one to achieve enantiomeric excess (e.g., 85% ee). Use chiral GLC columns (e.g., Bodman Γ-TA) for ee determination. Optimize diene/dienophile ratios in trifluoroethanol/water mixtures to favor endo/exo selectivity .

Q. What contradictions arise in quantifying polyphenolic derivatives of cyclohexa-1,3-diene-carboxylic acid via HPLC-ESI-MS?

Challenges include matrix interference in plant extracts and isobaric overlaps with gentiobioside conjugates. Use internal standards (e.g., deuterated analogs) and semi-preparative HPLC for purity correction. Validate linearity (R² > 0.99) and detection limits (≤1 mg/kg) .

Methodological Tables

Table 1: Key Analytical Techniques for Cyclohexa-1,3-diene Derivatives

| Technique | Application | Example Use Case | Reference |

|---|---|---|---|

| DFT Calculations | Tautomeric stability prediction | H-bond critical point analysis | |

| GC-MS | Reaction monitoring | Pd-catalyzed acetoxylation | |

| Chiral GLC | Enantiomeric excess determination | Diels-Alder adduct resolution | |

| Semi-preparative HPLC | Polyphenolic quantification | Cyclohexa-1,3-diene-carboxylic acid |

Table 2: Safety Parameters for Cyclohexa-1,3-diene

| Parameter | Value/Requirement | Reference |

|---|---|---|

| Flash Point | 18.9°C | |

| Protective Equipment | NIOSH P95 respirators, EN374 gloves | |

| Incompatible Agents | Strong acids, oxidizing agents |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.